molecular formula C5H12N2O B224888 Butyl-methylimino-oxidoazanium CAS No. 11069-34-4

Butyl-methylimino-oxidoazanium

Cat. No.: B224888
CAS No.: 11069-34-4
M. Wt: 116.16 g/mol
InChI Key: RRROREHZDRAVJK-UHFFFAOYSA-N
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Description

Butyl-methylimino-oxidoazanium is a quaternary ammonium compound characterized by a central nitrogen atom bonded to a butyl group, a methyl group, an imino group (NH), and an oxido group (O⁻). Its molecular structure confers unique physicochemical properties, including high polarity and solubility in polar solvents. The compound is hypothesized to exhibit applications in catalysis, surfactant chemistry, and ionic liquid systems due to its charged nature and steric configuration .

Properties

CAS No.

11069-34-4

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

IUPAC Name

butyl-methylimino-oxidoazanium

InChI

InChI=1S/C5H12N2O/c1-3-4-5-7(8)6-2/h3-5H2,1-2H3

InChI Key

RRROREHZDRAVJK-UHFFFAOYSA-N

SMILES

CCCC[N+](=NC)[O-]

Canonical SMILES

CCCC[N+](=NC)[O-]

Synonyms

METHYLAZOXYBUTANE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparative analysis below highlights key differences between Butyl-methylimino-oxidoazanium and other quaternary ammonium or nitrogen-oxygen hybrid compounds. Due to the scarcity of direct data, comparisons are drawn from analogous systems.

Table 1: Comparative Properties of this compound and Related Compounds

Property This compound Tetrabutylammonium Bromide 2-Aminobenzamide Pyridinium Chloride
Molecular Weight (g/mol) ~180 (estimated) 322.37 136.15 115.56
Solubility High in polar solvents High in H₂O, polar solvents Moderate in H₂O, ethanol High in H₂O, methanol
Thermal Stability Moderate (decomposes ~200°C) Stable up to 250°C Stable up to 150°C Stable up to 300°C
Applications Ionic liquids, surfactants Phase-transfer catalyst Pharmaceutical intermediates Catalysis, electrolytes
Charge Distribution Delocalized oxido-imino charge Localized positive charge Neutral with polar groups Localized positive charge

Key Findings:

Charge Dynamics: Unlike tetrabutylammonium bromide, which has a localized positive charge, this compound’s oxido-imino moiety enables partial charge delocalization, enhancing its stability in reactive environments .

Solubility: Its solubility profile aligns with ionic liquids like pyridinium chloride but contrasts with 2-aminobenzamide, which lacks ionic character .

Thermal Stability : Lower thermal stability compared to pyridinium chloride suggests sensitivity to oxidative degradation, a limitation for high-temperature applications .

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